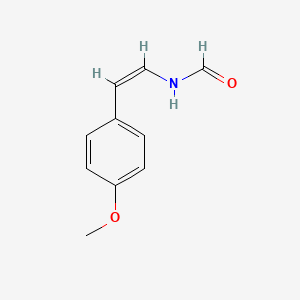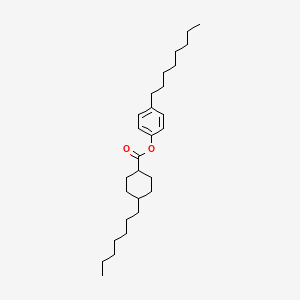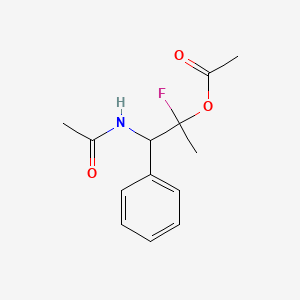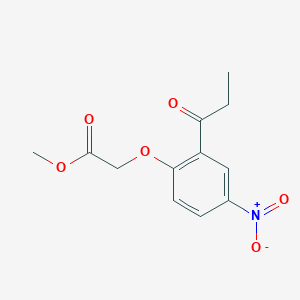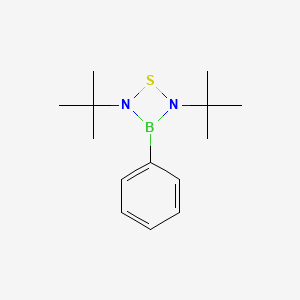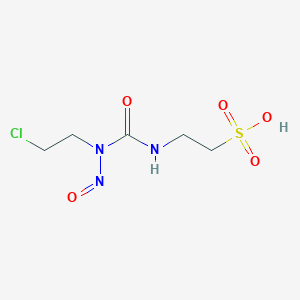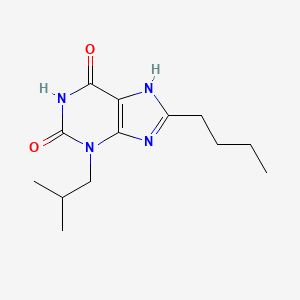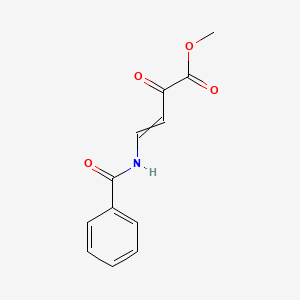
5,8,11,15-Tetraoxanonadecan-13-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,15-Tetraoxanonadecan-13-ol is a chemical compound with the molecular formula C15H32O5. It consists of 15 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,15-Tetraoxanonadecan-13-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of polyether intermediates, which are then subjected to specific reaction conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5,8,11,15-Tetraoxanonadecan-13-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
5,8,11,15-Tetraoxanonadecan-13-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5,8,11,15-Tetraoxanonadecan-13-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ether linkages allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11-Tetraoxanonadecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5,8,11-Tetraoxatetradecan-13-ol: Another polyether compound with a shorter carbon chain and different chemical properties.
Propriétés
Numéro CAS |
113850-32-1 |
|---|---|
Formule moléculaire |
C15H32O5 |
Poids moléculaire |
292.41 g/mol |
Nom IUPAC |
1-butoxy-3-[2-(2-butoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-3-5-7-17-9-10-18-11-12-20-14-15(16)13-19-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
LHRAFBRTCKEJGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCC(COCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


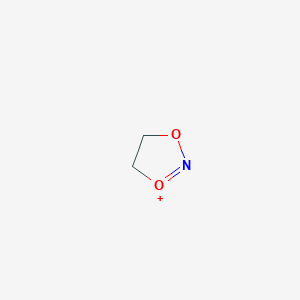
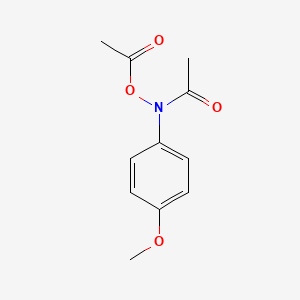
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
